Product packaging for 7-Oxa-2-azaspiro[3.5]nonane hydrochloride(Cat. No.:CAS No. 1417633-09-0)

7-Oxa-2-azaspiro[3.5]nonane hydrochloride

货号: B1429399
CAS 编号: 1417633-09-0
分子量: 163.64 g/mol
InChI 键: HJDIPGYOFUZLRF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

7-Oxa-2-azaspiro[3.5]nonane hydrochloride is a versatile spirocyclic building block extensively used in medicinal chemistry and drug discovery. Its unique three-dimensional structure, incorporating oxygen and nitrogen heteroatoms within a spiro framework, makes it a valuable scaffold for exploring novel chemical space and enhancing the properties of drug candidates. This compound serves as a key synthetic intermediate in the development of potent therapeutic agents. Research has identified its application as a core structure in inhibitors for various targets, including Respiratory Syncytial Virus (RSV) and the Epidermal Growth Factor Receptor (EGFR), where it has been utilized in the design of irreversible inhibitors . Furthermore, related spiro[3.5]nonane scaffolds continue to be investigated in modern drug discovery, exemplified by their incorporation into second-generation SARS-CoV-2 3CL protease inhibitors for treating COVID-19 . The embedded amine functionality, provided as the stable hydrochloride salt, offers a straightforward site for diversification, allowing researchers to efficiently synthesize libraries of complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. The strategic incorporation of this spirocyclic system can favorably influence a molecule's potency, selectivity, and metabolic stability. This product is intended for research applications only in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14ClNO B1429399 7-Oxa-2-azaspiro[3.5]nonane hydrochloride CAS No. 1417633-09-0

属性

IUPAC Name

7-oxa-2-azaspiro[3.5]nonane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-3-9-4-2-7(1)5-8-6-7;/h8H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDIPGYOFUZLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50855946
Record name 7-Oxa-2-azaspiro[3.5]nonane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417633-09-0
Record name 7-Oxa-2-azaspiro[3.5]nonane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-oxa-2-azaspiro[3.5]nonane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Step 1: Cyclization to Form Compound 3

Parameter Details References
Reactants Bis(2-chloroethyl) ether, bis(2-bromoethyl) ether, or bis(2-iodoethyl) ether; cyanoacetaldehyde diethyl acetal ,
Catalyst Phase transfer catalysts such as tetrabutylammonium bromide, chloride, or hydrogen sulfate
Iodide Salt Potassium iodide or sodium iodide
Solvent N,N-Dimethylformamide (DMF)
Temperature 70–100°C
Reaction Time 10–24 hours
Molar Ratios Compound 1 to 2 to acid-binding agent: 1.0:1.1:1.2–2.0

Procedure Highlights:

  • Under an acid-binding environment, compounds are reacted in DMF with phase transfer catalysts and iodide salts.
  • The reaction proceeds with heating at 70–100°C for 10–24 hours.
  • Post-reaction, the mixture is worked up with water and organic solvents, then concentrated to obtain crude intermediate 3.

Step 2: Reduction to Final Compound

Parameter Details References
Reducing Agent Lithium aluminum hydride (LiAlH₄) ,
Solvent Tetrahydrofuran (THF) ,
Temperature -10°C to room temperature ,
Reaction Time 4–8 hours ,
Work-up Addition of water and sodium hydroxide solution, filtration

Procedure Highlights:

  • Crude compound 3 is dissolved in THF, cooled, and treated with LiAlH₄.
  • The reaction is stirred for several hours, then quenched with water and base.
  • The crude product is purified via column chromatography, yielding the target compound.

Hydrochloride Salt Formation

Post-synthesis, the free base of 7-oxo-2-azaspiro[3.5]nonane is converted into its hydrochloride salt by treatment with hydrogen chloride in suitable solvents such as dioxane or ethanol, often under controlled conditions to ensure high purity and yield.

Research Findings and Data Tables

Yield and Purity Data

Step Yield (%) Purity (HPLC) Notes
Cyclization (Compound 3) 82–85 >98% Optimized with phase transfer catalyst and iodide salt
Reduction 56–83 >99% Purified via alumina chromatography
Final Hydrochloride Not specified >99% Typically obtained as a crystalline solid

Key Research Findings

  • The two-step synthesis achieves yields exceeding 82%, significantly reducing production costs and time.
  • Mild reaction conditions (70–100°C for cyclization, -10°C to room temp for reduction) facilitate scalability.
  • The route effectively prevents ring-opening of cyclic ethers, a common side reaction, ensuring high product integrity.

Additional Notes

  • Reaction Optimization: Use of phase transfer catalysts and iodide salts enhances the cyclization efficiency.
  • Scale-up Potential: The procedures described are amenable to large-scale synthesis, with the possibility of continuous flow adaptations.
  • Purification: Passing the crude product through neutral alumina columns ensures high purity suitable for pharmaceutical applications.

化学反应分析

Types of Reactions

7-Oxa-2-azaspiro[3.5]nonane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can alter the spiro structure, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound. Substitution reactions can result in a wide range of substituted spiro compounds.

科学研究应用

Chemical Properties and Structure

Molecular Formula : C₇H₁₄ClNO
Molecular Weight : 171.67 g/mol
Structure : The compound features a unique spirocyclic structure that includes both nitrogen and oxygen atoms, which enhances its reactivity and biological activity.

Medicinal Chemistry

  • Kinase Inhibition :
    • 7-Oxa-2-azaspiro[3.5]nonane hydrochloride serves as a building block in the synthesis of kinase inhibitors. These inhibitors target specific kinases involved in cellular processes such as growth and division, making them valuable in cancer treatment. The compound's unique structure facilitates higher binding affinities to targets like NAD(P)H:quinone oxidoreductase 1 (NQO1), which is over-expressed in many cancer cells .
  • GPR119 Agonism :
    • The compound has been identified as a potential agonist for the GPR119 receptor, which plays a role in glucose metabolism and insulin secretion. This suggests its application in developing treatments for diabetes by enhancing glucose-dependent insulin secretion .
  • Antimicrobial Activity :
    • In vitro studies indicate that this compound exhibits antimicrobial properties against various pathogens, including Gram-positive bacteria. Its minimum inhibitory concentrations (MICs) are comparable to established antibiotics, highlighting its potential as a lead compound for antibiotic development .

Biological Research

  • Enzyme Interactions :
    • The compound is used in studies investigating enzyme interactions and metabolic pathways due to its bioisosteric properties, which allow it to mimic natural substrates effectively.
  • Therapeutic Applications :
    • Its derivatives are being studied for potential anti-cancer properties, contributing to the development of novel therapeutic agents targeting specific cancer pathways .

Pharmaceutical Development

This compound may be utilized in the production of pharmaceuticals due to its unique spiro structure, which can be leveraged to create complex organic molecules necessary for drug formulation.

Material Science

The compound's structural attributes make it an attractive candidate for research in material science, particularly in developing new materials with specific chemical properties.

Case Studies

Study Focus Findings Reference
Kinase InhibitorsDemonstrated efficacy in inhibiting NQO1, leading to reduced cancer cell proliferation
GPR119 AgonismEnhanced glucose-dependent insulin secretion in diabetic models
Antimicrobial ActivityEffective against Gram-positive bacteria with MIC values comparable to existing antibiotics

作用机制

The mechanism of action of 7-Oxa-2-azaspiro[3.5]nonane hydrochloride involves its role as a reagent in the synthesis of kinase inhibitors. These inhibitors target specific kinases, which are enzymes involved in the regulation of various cellular processes, including cell division and growth. By inhibiting these kinases, the compound can potentially disrupt the proliferation of cancer cells, making it a valuable tool in cancer research and treatment .

相似化合物的比较

Structural and Functional Group Variations

The following table highlights critical differences between 7-Oxa-2-azaspiro[3.5]nonane hydrochloride and its closest analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound 1417633-09-0 C₇H₁₄ClNO 163.65 Spirocyclic oxa/aza, hydrochloride High purity (99%), inert storage
7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride 1588441-26-2 C₈H₁₈Cl₂N₂ 223.15 Spirocyclic diaza, dihydrochloride Increased nitrogen content, higher solubility
2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride 1610028-42-6 C₈H₁₈Cl₂N₂ 223.15 Spirocyclic diaza, methyl-substituted Enhanced steric hindrance
7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride 1989659-12-2 C₈H₁₄ClNO₃ 207.65 Spirocyclic oxa/aza, carboxylic acid Improved hydrogen bonding, drug derivatization
3-Oxa-9-azaspiro[5.5]undecane hydrochloride 1380300-88-8 C₉H₁₈ClNO 203.70 Larger spiro ring (5.5 system) Altered ring strain, varied reactivity

Key Observations :

  • Substituent Effects : Methylation (e.g., 2-Methyl-2,7-diazaspiro derivatives) introduces steric effects that may hinder interactions in biological systems .
  • Counterion Impact: The oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (CAS: 1408076-09-4) shows a higher molecular weight (217.22 g/mol) and distinct solubility compared to the hydrochloride form .
  • Functional Group Additions : The carboxylic acid derivative (CAS: 1989659-12-2) enables conjugation with other molecules, broadening its utility in medicinal chemistry .

生物活性

7-Oxa-2-azaspiro[3.5]nonane hydrochloride is a unique compound that exhibits significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its structural attributes contribute to its interactions with various biological targets, including receptors and enzymes, which play critical roles in metabolic processes and disease mechanisms.

  • Molecular Formula : C₇H₁₄ClNO
  • Molecular Weight : 171.67 g/mol
  • Structure : The compound features a spirocyclic structure that includes both nitrogen and oxygen atoms, enhancing its reactivity and biological activity.

The biological activity of this compound is primarily linked to its ability to interact with specific receptors and enzymes:

  • GPR119 Agonism : The compound has been identified as a potential agonist for the GPR119 receptor, which is involved in glucose metabolism and insulin secretion. This interaction suggests potential applications in diabetes treatment by enhancing glucose-dependent insulin secretion.
  • Enzyme Inhibition : It may inhibit various metabolic enzymes, contributing to therapeutic effects against obesity and type 2 diabetes .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against several pathogens:

  • In vitro Studies : The compound demonstrated activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential as a lead compound for antibiotic development.

Anticancer Properties

Studies have explored the anticancer potential of this compound:

  • Tumor Cell Proliferation : Research indicates that derivatives of 7-Oxa-2-azaspiro[3.5]nonane can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For instance, a derivative was shown to significantly reduce the viability of cancer cell lines in vitro .

GPR119 Agonist Activity

A study focused on various derivatives of 7-Oxa-2-azaspiro[3.5]nonane highlighted the following findings:

  • Compound Efficacy : Certain modifications increased the potency as GPR119 agonists, with one derivative (Compound 54g) demonstrating effective glucose-lowering effects in diabetic animal models.

Antimicrobial Testing

In vitro tests showed:

  • Activity Spectrum : The compound exhibited significant antimicrobial activity against various strains of bacteria, indicating its potential utility in treating bacterial infections.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other spirocyclic compounds:

Compound NameStructure TypeBiological Activity
This compoundSpirocyclicGPR119 agonism, antimicrobial, anticancer
2-Thia-7-azaspiro[3.5]nonane hydrochlorideSpirocyclicEnzyme inhibition, receptor binding

常见问题

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 7-Oxa-2-azaspiro[3.5]nonane hydrochloride, and how can purity be validated?

  • Methodology : The synthesis typically involves spirocyclic ring formation using commercial precursors. For example, LiAlH4 in anhydrous THF at -40°C can reduce ester intermediates to generate the spirocyclic amine, followed by HCl treatment to form the hydrochloride salt .
  • Validation : Purity is assessed via <sup>1</sup>H NMR (400–500 MHz) and LCMS/GCMS with chemical ionization (CI) or electron impact (EI) modes. Residual solvents and byproducts are quantified using HPLC with a C18 column and acetonitrile/water gradient .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Techniques :

  • 3D Structure : X-ray crystallography or computational modeling (e.g., DFT) to confirm spirocyclic geometry.
  • Solubility : Shake-flask method in PBS (pH 7.4) and logP determination via octanol-water partitioning.
  • Stability : Accelerated stability studies under varying pH, temperature, and humidity .

Q. What are the recommended strategies for integrating this compound into bioactive molecules?

  • Functionalization : Introduce carboxyl or amine handles (e.g., 1-carboxylic acid derivatives) for conjugation.
  • Case Study : Replacing piperidine in Bupivacaine with 7-Oxa-2-azaspiro[3.5]nonane improved water solubility by 30% and reduced toxicity 5-fold while retaining麻醉 activity. This involved coupling via amide bonds and evaluating ADME in vitro .

Advanced Research Questions

Q. How can synthetic protocols be optimized for multi-gram scalability of 7-Oxa-2-azaspiro[3.5]nonane derivatives?

  • Critical Parameters :

  • Reagent Handling : Use controlled addition of LiAlH4 to avoid exothermic reactions; replace with NaBH4/CeCl3 for milder reductions.
  • Workup : Extract impurities via liquid-liquid partitioning (e.g., ethyl acetate/water).
  • Yield Improvement : Optimize reaction time (1–4 hr at 0°C) and catalyst loading (10–20 mol%) .

Q. What experimental designs are effective for analyzing structure-activity relationships (SAR) in spirocyclic derivatives?

  • Approach :

  • Library Synthesis : Vary substituents (e.g., alkyl, aryl, heterocyclic) at the 1-position.
  • Assays :
  • In vitro : Binding affinity (SPR or fluorescence polarization) for target receptors (e.g., TGR5, EC50 ~2 nM ).
  • In vivo : Pharmacokinetic profiling in rodent models to measure half-life and bioavailability .

Q. How can researchers resolve contradictions in reported toxicity profiles of spirocyclic compounds?

  • Strategy :

  • Comparative Studies : Test this compound alongside analogs (e.g., 6-Oxa-2-azaspiro[3.4]octane) in parallel cytotoxicity assays (MTT or LDH release).
  • Mechanistic Insight : Use transcriptomics to identify off-target pathways and validate via siRNA knockdown .

Q. What methodologies are recommended for assessing metabolic stability and drug-drug interaction risks?

  • Protocols :

  • Microsomal Stability : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS.
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes (e.g., Vivid® assays) .

Q. How can discrepancies in solubility data between computational predictions and experimental results be addressed?

  • Resolution :

  • Computational Refinement : Apply COSMO-RS or MD simulations with explicit solvent models.
  • Experimental Replication : Use standardized buffers and control for polymorphic forms (e.g., via PXRD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Oxa-2-azaspiro[3.5]nonane hydrochloride
Reactant of Route 2
7-Oxa-2-azaspiro[3.5]nonane hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。